Lipophilicity Differential: 4-Bromo vs. 5-Bromo Regioisomer
The 4-bromo regioisomer exhibits a measurably lower predicted logP compared to the 5-bromo analog, which can translate into differential membrane permeability and solubility profiles. [(4-Bromothiophen-2-yl)methyl](ethyl)amine has an ACD/LogP of 2.45 , whereas the 5-bromo isomer [(5-bromothiophen-2-yl)methyl](ethyl)amine (CAS 851788-23-3) records a computed logP of 2.74 . This ~0.3 log unit difference may be consequential when logP is a critical design parameter for CNS penetration or aqueous solubility.
5-Br isomer: computed LogP 2.74
Δ ≈ 0.3 (5-Br more lipophilic)
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.45 |
| Comparator Or Baseline | [(5-Bromothiophen-2-yl)methyl](ethyl)amine: computed LogP = 2.74 |
| Quantified Difference | ΔLogP ≈ 0.3 (5-bromo more lipophilic) |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.00 and Chembase computed properties |
Why This Matters
For medicinal chemistry programs where logP drives permeability and metabolic stability, even a 0.3-unit difference can shift a compound between lead-like and suboptimal property space.
